3-(furan-2-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
3-(Furan-2-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a bicyclic heterocyclic compound featuring a benzo[4,5]thieno[2,3-d]pyrimidine core fused with a tetrahydrobenzene ring. The molecule is substituted at the 3-position with a furan-2-ylmethyl group, which enhances its biological activity by modulating interactions with target proteins such as tubulin . This compound belongs to a class of microtubule-targeting agents with antiproliferative effects against cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) . Its synthesis typically involves multi-step protocols, including cyclocondensation of substituted thieno[2,3-d]pyrimidin-4(3H)-ones with furan-containing aldehydes or amines under acidic or basic conditions .
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-14-12-10-5-1-2-6-11(10)21-13(12)16-15(19)17(14)8-9-4-3-7-20-9/h3-4,7H,1-2,5-6,8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUJOHCFVPYKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=O)N(C3=O)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidine-2,4-dione typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Tetrahydrobenzothiolo Ring: This step involves the cyclization of a thiol-containing precursor with a suitable electrophile.
Formation of the Pyrimidine-2,4-dione Moiety: The pyrimidine-2,4-dione ring is formed through the condensation of urea or thiourea with a suitable diketone or ketoester.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine-2,4-dione moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of thieno[2,3-d]pyrimidines possess notable anticancer properties. For instance:
- A study synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against cancer cell lines. Results indicated significant inhibition of cell proliferation in several tested compounds .
- The compound's mechanism of action may involve the disruption of microtubule dynamics, which is critical for cancer cell division .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- A series of thieno[2,3-d]pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated effective antibacterial activity comparable to standard antibiotics .
- Antifungal assays showed promising results against common pathogens such as Candida albicans and Aspergillus niger, indicating potential therapeutic applications in treating fungal infections .
Case Study 1: Anticancer Evaluation
In a recent study published in a peer-reviewed journal:
- Researchers synthesized a series of thieno[2,3-d]pyrimidines and tested them against various cancer cell lines.
- The most promising derivative exhibited an IC50 value significantly lower than that of established chemotherapeutics .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties:
Mechanism of Action
The mechanism of action of 3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Substituents at the 2-Position
- 2-H Analogues : Removal of the methyl group at the 2-position (e.g., compound 7) increases microtubule depolymerization potency by ~27-fold compared to the parent compound (compound 3). This correlates with a 3.5-fold improvement in antiproliferative activity against MCF-7 cells .
- 2-NH2 Analogues: Substitution with an amino group at the 2-position reduces potency by 2.7-fold in microtubule depolymerization and 5.8-fold in antiproliferative assays compared to 2-H derivatives .
- 2-Me Analogues : Methyl substitution (e.g., compound 3) shows intermediate activity, suggesting steric hindrance limits target engagement .
Substituents at the 4-Position
- N4-Methyl Derivatives : Compounds like 5 (N4-methyl-N4-(4-(methylthio)phenyl)-substituted analogue) exhibit moderate antiproliferative activity (IC50: 1.2 µM against PC-3 prostate cancer cells) but lower selectivity for tubulin compared to furan-containing derivatives .
- N4-Aryl Derivatives : Derivatives with aromatic substituents (e.g., 8 , containing a 4-methoxyphenyl group) show enhanced solubility but reduced potency due to decreased binding affinity for tubulin’s hydrophobic pocket .
Furan vs. Other Heterocycles
- Furan-Substituted Analogues : The furan-2-ylmethyl group in the target compound enhances tubulin binding through π-π stacking and hydrophobic interactions, achieving IC50 values of 0.12 µM in microtubule depolymerization assays .
- Thiophene-Substituted Analogues : Replacement of furan with thiophene (e.g., compound 10b ) reduces activity by 40%, likely due to decreased electron density and steric bulk .
- Phenyl-Substituted Analogues : Simple phenyl substitution (e.g., A1 ) retains moderate activity (IC50: 0.89 µM) but lacks the selectivity profile of furan derivatives .
In Vitro Activity and Selectivity
Key Research Findings
Tubulin Binding Mechanism : The furan-2-ylmethyl group enhances binding to the colchicine site of tubulin, as confirmed by molecular docking studies .
Metabolic Stability : Furan-containing derivatives exhibit improved metabolic stability in liver microsomes compared to thiophene analogues (t1/2: 48 vs. 22 minutes) .
Cytotoxicity Profile: The target compound shows minimal toxicity against normal HL-7702 liver cells (IC50 > 35 µM), underscoring its therapeutic window .
Biological Activity
The compound 3-(furan-2-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is part of a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anti-tumor, and anti-microbial properties based on various studies.
Structural Characteristics
The molecular formula of the compound is and it features a complex bicyclic structure that contributes to its biological activity. The crystal structure has been characterized using X-ray diffraction techniques, revealing significant conformational preferences that may influence its interaction with biological targets .
1. Anti-inflammatory Activity
Research indicates that derivatives of the thieno[2,3-d]pyrimidine scaffold exhibit notable anti-inflammatory properties. For instance:
- Inhibition of Cytokines : Compounds similar to the target compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A specific derivative demonstrated significant anti-inflammatory activity with low cytotoxicity in vitro .
- Structure-Activity Relationship (SAR) : Modifications at specific positions on the thieno[2,3-d]pyrimidine scaffold enhance anti-inflammatory efficacy. For example, introducing electron-donating groups at certain positions improved binding affinity and inhibitory effects on inflammatory mediators .
2. Antitumor Activity
The compound's structural features suggest potential antitumor effects:
- Cell Proliferation Inhibition : Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For example, derivatives with IC50 values less than 40 nM were identified as potent antiproliferative agents against human lung (A549) and cervical (HeLa) cancer cells .
- Mechanism of Action : The mechanism often involves the disruption of microtubule dynamics and induction of apoptosis in cancer cells. This is particularly relevant for compounds that circumvent drug resistance mechanisms like P-glycoprotein .
3. Antimicrobial Activity
The thieno[2,3-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties:
- Antiplasmodial Activity : Certain derivatives have demonstrated significant activity against Plasmodium falciparum, with IC50 values ranging from 0.74 to 6.4 μM. Compounds F4 and F16 exhibited the most potent activities .
- Broad Spectrum : The biological activity extends beyond antimalarial effects; compounds within this class have shown efficacy against various bacterial strains as well .
Case Studies and Research Findings
Q & A
Q. How can crystallographic data resolve ambiguities in substituent orientation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
